Usp28-IN-2: A Technical Guide to its Mechanism of Action in Cancer Cells
Usp28-IN-2: A Technical Guide to its Mechanism of Action in Cancer Cells
Core Mechanism of Action: Destabilization of the c-MYC Oncoprotein
The primary mechanism of action of Usp28-IN-2 is the direct inhibition of the enzymatic activity of USP28.[1] USP28 functions to counteract the ubiquitin-proteasome system, a cellular machinery for protein degradation. In many cancers, USP28's key substrate is the potent transcription factor and oncoprotein, c-MYC.[2][3][4]
The process is as follows:
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Ubiquitination: The F-box protein FBW7, a component of an SCF-type ubiquitin ligase complex, recognizes and poly-ubiquitinates c-MYC.[2] This "marks" c-MYC for destruction.
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Deubiquitination (Stabilization): USP28 binds to the FBW7/c-MYC complex and removes the ubiquitin chains from c-MYC.[2] This deubiquitination "rescues" c-MYC from degradation, thereby stabilizing the protein and allowing it to drive oncogenic transcription, cell proliferation, and tumor growth.[2][5]
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Inhibition by Usp28-IN-2: Usp28-IN-2 binds to and inhibits USP28.[1] This prevents the deubiquitination of c-MYC. Consequently, ubiquitinated c-MYC is rapidly recognized and degraded by the 26S proteasome.[1] The resulting depletion of cellular c-MYC levels leads to reduced proliferation and viability in c-MYC-dependent cancer cells.[2][6]
Expanded Role in Destabilizing Other Oncogenic Factors
USP28's role is not limited to c-MYC. In specific cancer types, notably squamous cell carcinomas (SCC), USP28 is crucial for stabilizing a broader set of oncogenic transcription factors.[7][8] Genetic or chemical inhibition of USP28 leads to the degradation of:
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c-JUN: A component of the AP-1 transcription factor complex involved in cell proliferation and survival.[5][7]
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ΔNp63: A master regulator in squamous cell identity and a key oncogene in SCC.[7][8]
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NOTCH1: A transmembrane receptor whose intracellular domain (NICD1) acts as a transcription factor driving cell proliferation and differentiation.[5][8][9]
By targeting USP28, Usp28-IN-2 can simultaneously dismantle multiple oncogenic inputs that are critical for tumor maintenance in these contexts.[5][7]
Context-Dependent Role in the DNA Damage Response
While USP28 is a clear oncogene in many contexts, it also plays a role in the DNA Damage Response (DDR). USP28 can be recruited to sites of DNA double-strand breaks and is known to interact with and stabilize key DDR proteins, including 53BP1 and the checkpoint kinase CHK2.[8][10][11] Through this axis, USP28 can contribute to the stabilization of the tumor suppressor p53, promoting cell cycle arrest in response to mitotic stress or DNA damage.[9][12][13]
This creates a dualistic, context-dependent function for USP28. In tumors with wild-type p53, inhibiting USP28 could potentially attenuate the p53-mediated stress response.[13] However, in many aggressive cancers where the p53 pathway is already inactivated and the cells are highly dependent on oncoproteins like c-MYC, the pro-degradation effect of USP28 inhibition on these oncogenes is the dominant, anti-tumor mechanism.[7][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Usp28-IN-2 and similar USP28 inhibitors from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Selectivity | Source |
|---|---|---|---|---|
| Usp28-IN-2 | USP28 | 0.3 µM | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | [1] |
| Vismodegib (as USP28 inhibitor) | USP28 | 4.41 ± 1.08 μM | - | [4] |
| AZ1 | USP28 | 18.8 µM (A-431 cells) | - |[4] |
Table 2: Cellular Activity of Usp28-IN-2
| Cell Lines | Assay Type | Concentration(s) | Observed Effect | Source |
|---|---|---|---|---|
| HCT116 | Colony Formation | 17.5 µM | Inhibition of colony formation | [1] |
| Ls174T | Colony Formation | 15 µM | Inhibition of colony formation | [1] |
| Not Specified | Western Blot | 20-80 µM (24h) | Down-regulation of c-Myc levels via ubiquitin-proteasome system |[1] |
Methodologies for Key Experiments
Detailed experimental protocols are proprietary to the conducting laboratories; however, the principles of the key assays used to elucidate the mechanism of Usp28-IN-2 are described below.
Western Blotting for Protein Degradation
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Principle: This technique is used to detect and quantify the levels of a specific protein (e.g., c-MYC) in a complex mixture of proteins from cell lysates.
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Methodology Summary:
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Cancer cells are cultured and treated with various concentrations of Usp28-IN-2 for a defined period (e.g., 24 hours).[1]
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To confirm that degradation is proteasome-dependent, a control group may be co-treated with a proteasome inhibitor (e.g., MG132).
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Cells are lysed to release total protein.
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Protein concentration is quantified to ensure equal loading.
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Proteins are separated by size via SDS-PAGE and transferred to a membrane.
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The membrane is incubated with primary antibodies specific for the target protein (e.g., anti-c-MYC) and a loading control (e.g., anti-Actin).
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Secondary antibodies conjugated to a reporter (e.g., HRP) are used for detection via chemiluminescence.
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A decrease in the c-MYC band intensity relative to the loading control indicates protein degradation.
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Cellular Thermal Shift Assay (CETSA)
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Principle: CETSA is a biophysical method used to verify direct target engagement of a drug in a cellular environment.[15][16] The binding of a ligand (Usp28-IN-2) to its target protein (USP28) typically increases the protein's thermal stability.
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Methodology Summary:
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Intact cells are treated with either the drug (Usp28-IN-2) or a vehicle control.
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The cell suspensions are heated to a range of temperatures.[17]
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At higher temperatures, proteins unfold and aggregate. The unbound USP28 will aggregate at a lower temperature than the USP28 stabilized by Usp28-IN-2.
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After heating, cells are lysed, and aggregated proteins are removed by centrifugation.
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The amount of soluble USP28 remaining in the supernatant at each temperature is quantified, typically by Western Blot or a high-throughput immunoassay like AlphaLISA or HTRF.[18]
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A "melting curve" is generated. A shift in this curve to a higher temperature in the drug-treated samples confirms that Usp28-IN-2 directly binds to and stabilizes USP28 in cells.[17]
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In Vivo Xenograft Studies
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Principle: To assess the anti-tumor efficacy of Usp28-IN-2 in a living organism, human cancer cells are implanted into immunocompromised mice, creating a tumor xenograft.[19][20]
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Methodology Summary:
-
Human cancer cells (e.g., colorectal, lung SCC) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., Nude, SCID).[21][22]
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Once tumors reach a palpable size, mice are randomized into treatment (Usp28-IN-2) and vehicle control groups.
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The drug is administered systemically (e.g., oral gavage, intraperitoneal injection) according to a defined schedule.
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Tumor volume is measured regularly with calipers throughout the study.
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At the end of the study, tumors are excised, weighed, and may be processed for biomarker analysis (e.g., Western blot for c-MYC levels) to confirm the on-target mechanism of action in vivo.[21]
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References
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- 2. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 8. mdpi.com [mdpi.com]
- 9. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP28 Is Recruited to Sites of DNA Damage by the Tandem BRCT Domains of 53BP1 but Plays a Minor Role in Double-Strand Break Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. 53BP1 and USP28 mediate p53 activation and G1 arrest after centrosome loss or extended mitotic duration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 16. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-Derived Xenografts - Antineo [antineo.fr]
